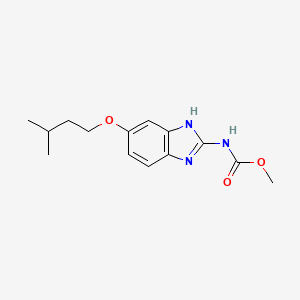

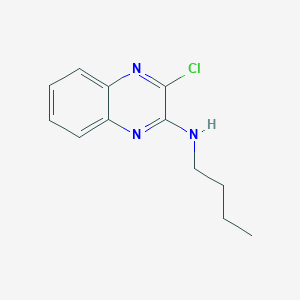

N-(5-异戊氧基-1H-苯并咪唑-2-基)甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Methyl benzimidazole carbamates are synthesized via reactions involving alcohols or amines with acid chloride derivatives at room temperature or by reflux, leading to a variety of derivatives with potential antineoplastic and antifilarial activities (S. Ram et al., 1992). Another approach involves cyclization of diamines with methyl cyanocarbamate in the presence of acetic acid to produce compounds with helminthicidal properties (V. Pilyugin et al., 2003).

Molecular Structure Analysis

The molecular structure of benzimidazole carbamates is analyzed through techniques such as NMR and mass spectrometry. For instance, multi-13 C-labelled inhibitors of tubulin assembly provide insights into the structural aspects of benzimidazole carbamates, which are critical for their biological activity (H. H. A. Cheung et al., 1987).

Chemical Reactions and Properties

Benzimidazole carbamates participate in a range of chemical reactions, including transesterification and reaction with substituted benzoyl chlorides to form various derivatives. These reactions are pivotal for tailoring the properties of these compounds for specific biological activities (S. Ram et al., 1992).

Physical Properties Analysis

The analysis of physical properties, such as solubility, stability, and crystalline structure, is essential for understanding the behavior of benzimidazole carbamates in different environments and their formulation into pharmaceutical dosage forms. Techniques like high-performance liquid chromatography (HPLC) are used to determine these compounds and their degradation products in pharmaceutical forms (Z. Al-Kurdi et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and the ability to undergo specific chemical transformations, define the utility of benzimidazole carbamates in medicinal chemistry. The synthesis of N-alkyl carbamoylimidazoles, for example, showcases the versatility of benzimidazole carbamates as precursors for a wide range of biologically active compounds (P. Duspara et al., 2012).

科学研究应用

其他化合物的合成

该化合物可作为合成其他复杂有机化合物的中间体 . 例如,它可用于合成叔丁基N-(2-{[({1-甲基-5-[(三苯甲基)氨基]-1H-吡唑-4-基}氨基)羰基]氨基}乙基)氨基甲酸酯,它是合成第五代头孢菌素类抗生素头孢托沙安的重要中间体 .

抗菌应用

如上所述,该化合物可用于合成头孢托沙安 . 头孢托沙安具有广谱抗菌活性,对革兰氏阳性和革兰氏阴性细菌均有强活性,对铜绿假单胞菌和耐多药铜绿假单胞菌具有强抗菌活性 .

水解研究

该化合物可用于水解研究。 例如,利用分子动力学模拟 (MD) 和量子力学/分子力学 (QM/MM) 计算研究了类似化合物氨基甲酸酯甲萘威的水解机理 .

环境影响研究

该化合物可用于研究类似化合物的环境影响。 例如,氨基甲酸酯甲萘威对人类和环境都具有潜在的危害 .

生物学研究

吲哚衍生物,包括该化合物,具有多种生物活性,例如抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性等 .

工业应用

属性

IUPAC Name |

methyl N-[6-(3-methylbutoxy)-1H-benzimidazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-9(2)6-7-20-10-4-5-11-12(8-10)16-13(15-11)17-14(18)19-3/h4-5,8-9H,6-7H2,1-3H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXWSAVPYFIRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)

![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)